molecular formula C12H18N2 B11908119 (S)-Phenyl(piperidin-4-yl)methanamine

(S)-Phenyl(piperidin-4-yl)methanamine

Cat. No.: B11908119
M. Wt: 190.28 g/mol
InChI Key: PGUAFNQWXXXBAO-GFCCVEGCSA-N
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Description

(S)-Phenyl(piperidin-4-yl)methanamine: is a chiral amine compound with a phenyl group attached to a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reductive Amination: One common method for synthesizing (S)-Phenyl(piperidin-4-yl)methanamine involves the reductive amination of (S)-4-piperidone with benzylamine. This reaction typically uses a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride under mild conditions.

    Chiral Resolution: Another approach involves the resolution of racemic mixtures of phenyl(piperidin-4-yl)methanamine using chiral acids or chromatography techniques to obtain the desired enantiomer.

Industrial Production Methods: Industrial production of this compound often involves large-scale reductive amination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (S)-Phenyl(piperidin-4-yl)methanamine can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines, depending on the reducing agents and conditions used.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products:

    Oxidation: N-oxides or hydroxylated derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Halogenated or other substituted derivatives.

Scientific Research Applications

Chemistry: (S)-Phenyl(piperidin-4-yl)methanamine is used as a building block in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the structure-activity relationships of amine-containing molecules and their interactions with biological targets.

Industry: In the chemical industry, this compound is used as an intermediate in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (S)-Phenyl(piperidin-4-yl)methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

    ®-Phenyl(piperidin-4-yl)methanamine: The enantiomer of (S)-Phenyl(piperidin-4-yl)methanamine, with different pharmacological properties.

    Phenyl(piperidin-4-yl)methanol: A related compound with a hydroxyl group instead of an amine group.

    Phenyl(piperidin-4-yl)acetic acid: Another structurally similar compound with an acetic acid group.

Uniqueness: this compound is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer or other related compounds. Its structural features make it a valuable intermediate in the synthesis of various bioactive molecules.

Properties

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

(S)-phenyl(piperidin-4-yl)methanamine

InChI

InChI=1S/C12H18N2/c13-12(10-4-2-1-3-5-10)11-6-8-14-9-7-11/h1-5,11-12,14H,6-9,13H2/t12-/m1/s1

InChI Key

PGUAFNQWXXXBAO-GFCCVEGCSA-N

Isomeric SMILES

C1CNCCC1[C@@H](C2=CC=CC=C2)N

Canonical SMILES

C1CNCCC1C(C2=CC=CC=C2)N

Origin of Product

United States

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